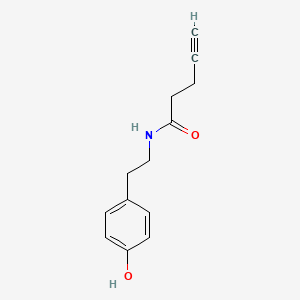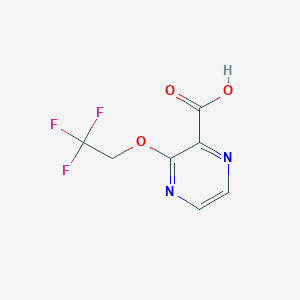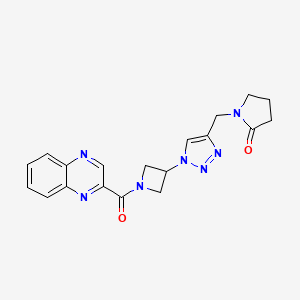
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H20N4O4 and its molecular weight is 368.393. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antimicrobial Activities
A study by Perković et al. (2016) on novel urea and bis-urea derivatives, which share structural similarities with the queried compound, demonstrated significant antiproliferative effects against various cancer cell lines, including breast carcinoma MCF-7 cells. The research highlighted the compound's potential as a lead in developing anticancer drugs, with certain derivatives showing high antioxidant activity and antimicrobial effects in vitro, indicating a broad spectrum of biological activities (Perković et al., 2016).
Role in Orexin Receptor Antagonism
Another study focused on a selective orexin-1 receptor antagonist, demonstrating its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the potential therapeutic applications of similar compounds in treating psychiatric disorders associated with stress or hyperarousal states, further underlining the relevance of this chemical class in neuroscience research (Bonaventure et al., 2015).
Antagonistic Activities at Adenosine Receptors
Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives for their affinity to human adenosine A(3) receptors, demonstrating the chemical's potential in modulating adenosine receptor activities. Such compounds could serve as tools in pharmacological research and as potential therapeutic agents for conditions mediated by adenosine receptor pathways (van Muijlwijk-Koezen et al., 2000).
Synthesis and Applications in Organic Chemistry
Kolosov et al. (2015) discussed the synthesis of dihydroquinazolines, showcasing methods that could be applicable for synthesizing the compound . This research provides insights into synthetic strategies that can be employed to create complex quinazoline derivatives, which could have various applications in medicinal chemistry and material science (Kolosov et al., 2015).
Anticholinesterase and Antioxidant Activities
The study by Kurt et al. (2015) on coumarylthiazole derivatives containing urea groups showed significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, alongside potent antioxidant activities. This suggests the versatility of urea derivatives in designing compounds for neurodegenerative disease treatment and oxidative stress reduction (Kurt et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine. This intermediate is then reacted with 3-methoxyphenyl isocyanate to form the final product.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "3-methoxyphenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-amine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea." ] } | |
CAS RN |
899728-54-2 |
Molecular Formula |
C19H20N4O4 |
Molecular Weight |
368.393 |
IUPAC Name |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C19H20N4O4/c1-26-11-10-23-17(15-8-3-4-9-16(15)21-19(23)25)22-18(24)20-13-6-5-7-14(12-13)27-2/h3-9,12H,10-11H2,1-2H3,(H2,20,22,24) |
InChI Key |
DJYTZIWWJJRBJQ-OQKWZONESA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)



![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2929392.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)

![3-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2929399.png)
